6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 328955-61-9
VCID: VC2090684
InChI: InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16)
SMILES: C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

CAS No.: 328955-61-9

Cat. No.: VC2090684

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one - 328955-61-9

Specification

CAS No. 328955-61-9
Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16)
Standard InChI Key ADHTUPXAZQRIKI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F
Canonical SMILES C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F

Introduction

Structural Characteristics and Chemical Identity

Chemical Identity and Nomenclature

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one belongs to the quinolinone family of heterocyclic compounds. It is identified through several systematic and common names in chemical databases and literature:

  • IUPAC Name: 6-bromo-4-(trifluoromethyl)quinolin-2(1h)-one

  • Alternative names:

    • 6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one

    • 2(1H)-Quinolinone, 6-bromo-4-(trifluoromethyl)-

    • 4-(Trifluoromethyl)-6-bromoquinoline-2(1H)-one

The compound is registered under CAS number 328955-61-9, which serves as its unique identifier in chemical databases and regulatory systems .

Molecular Structure and Properties

The molecular structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one consists of a quinolinone core with specific substitutions:

  • Molecular Formula: C₁₀H₅BrF₃NO

  • SMILES Notation: O=C1C=C(C(F)(F)F)C2=CC(Br)=CC=C2N1

  • Molecular Weight: 292.06 g/mol

There is a notable discrepancy in reported molecular weights across different sources, with values ranging from approximately 292 g/mol to 306 g/mol . This variation may be attributed to different calculation methods, isotope considerations, or possible structural misidentifications in certain databases.

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one have been determined through computational methods and are essential for understanding its behavior in various chemical and biological systems:

PropertyValueReference
XLogP3-AA2.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass304.96631 Da

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting reasonable membrane permeability—a characteristic important for potential drug candidates . The presence of one hydrogen bond donor and four hydrogen bond acceptors contributes to the compound's ability to interact with biological targets through hydrogen bonding interactions .

Structural Features

The quinolinone scaffold in 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one contributes significantly to its chemical behavior:

  • The bromine at position 6 enhances electrophilic reactivity and provides a handle for cross-coupling reactions.

  • The trifluoromethyl group at position 4 increases the compound's metabolic stability and lipophilicity.

  • The carbonyl group at position 2 and the adjacent N-H bond contribute to hydrogen bonding capabilities.

  • The absence of rotatable bonds (rotatable bond count: 0) indicates structural rigidity .

SupplierCatalog NumberPurityPackage SizeReference
AChemBlock1066799%Not specified
CP Lab SafetyALA-B183725-1g≥95%1 gram
CymitQuimicaIN-DA00C6UKNot specified250mg, 1g, 5g, 10g
VulcanchemVC2090684Up to 99%Not specified

Applications in Chemical Research and Drug Discovery

Role in Protein Degrader Synthesis

One of the primary applications of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is its use as a building block in protein degrader synthesis . Protein degraders, also known as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules designed to induce the degradation of specific protein targets by recruiting the ubiquitin-proteasome system. The unique structural features of this quinolinone derivative make it valuable in constructing these complex molecules.

Structural Comparison with Related Compounds

Comparison with Position Isomers

The position of substituents on the quinolinone scaffold significantly affects the chemical and biological properties of these compounds. For instance, 8-bromo-4-(trifluoromethyl)quinolin-2(1H)-one differs from the 6-bromo isomer in its electronic distribution and steric properties. Similarly, 6-bromo-2-(trifluoromethyl)-4-quinolinol represents another structural variant with different positioning of functional groups .

Table of Structural Comparison:

CompoundPosition of BrominePosition of CF₃Other FeaturesReference
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one64Carbonyl at position 2
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one84Carbonyl at position 2
6-Bromo-2-(trifluoromethyl)-4-quinolinol62Hydroxyl at position 4

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